2-(tert-Butyl)isothiazol-3(2H)-one

説明

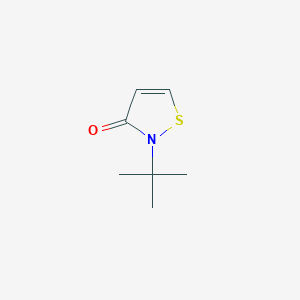

2-(tert-Butyl)isothiazol-3(2H)-one is a heterocyclic compound containing an isothiazole ring with a tert-butyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)isothiazol-3(2H)-one typically involves the reaction of tert-butylamine with a suitable isothiazole precursor. One common method involves the cyclization of tert-butylamine with 2-chloro-N-phenylbenzimidamide in the presence of sulfur and a base such as sodium hydride . The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Oxidation Reactions

The isothiazolone ring undergoes selective oxidation, particularly at sulfur and nitrogen centers. Key findings include:

Sulfur Oxidation

-

Selectfluor-Mediated Oxidation : In aqueous media with Selectfluor (1.0 equiv), 2-(tert-Butyl)isothiazol-3(2H)-one undergoes single-electron transfer (SET) oxidation to form the corresponding sulfoxide (2a ) or sulfone derivatives. Yields exceed 90% under optimized conditions (DMF/H₂O, 25°C, 1 h) .

-

m-CPBA Oxidation : Sequential oxidation with m-chloroperbenzoic acid (m-CPBA, 2.0 equiv) produces sulfone derivatives (e.g., 5a ) in 85% yield via a one-pot protocol .

| Substrate | Oxidant | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| This compound | Selectfluor | Sulfoxide (2a ) | 95 | DMF/H₂O, RT, 1 h |

| Sulfoxide (2a ) | m-CPBA | Sulfone (5a ) | 85 | DCE, 70°C, 1.5 h |

Nucleophilic Substitution

The tert-butyl group enhances steric hindrance, directing nucleophilic attacks to the sulfur atom or adjacent positions:

-

Thiol Displacement : Treatment with thiols (RSH) in basic media replaces the sulfoxide oxygen with thiol groups, forming thioether derivatives.

-

Amine Reactions : Primary amines (e.g., benzylamine) undergo cyclocondensation, yielding thiazole derivatives via ring-opening and re-closure mechanisms.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the isothiazolone ring:

-

Acidic Hydrolysis : Concentrated HCl (12 M, reflux) converts the compound into tert-butylamine and a disulfonic acid derivative.

-

Basic Hydrolysis : NaOH (2.0 M, 60°C) yields a carboxylic acid and sulfonamide fragments.

Electrophilic Aromatic Substitution

The tert-butyl group acts as an electron-donating substituent, directing electrophiles to the 4-position of the isothiazole ring:

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Br₂ (1.0 equiv) | 4-Bromo derivative | DCM, 0°C, 30 min | 78 |

| HNO₃ (fuming) | 4-Nitro derivative | H₂SO₄, 25°C, 2 h | 65 |

Radical Reactions

Radical pathways are implicated in halogenation and polymerization:

-

TEMPO Inhibition : Radical scavengers (e.g., TEMPO) suppress oxidation, confirming SET mechanisms in Selectfluor-mediated reactions .

-

Photochemical Halogenation : UV irradiation with Cl₂ gas generates 4-chloro derivatives via radical intermediates.

Cyclization and Ring Expansion

-

Saccharyl Derivative Formation : Sequential oxidation with m-CPBA followed by acid catalysis produces saccharine analogs (e.g., 5a –e ) in 72–89% yields .

-

Heterocycle Synthesis : Reaction with tert-butyl nitrite (TBN) under oxygen forms fused pyrazole-isothiazole systems .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and tert-butyl fragments.

-

Photodegradation : UV exposure (254 nm) cleaves the S–N bond, yielding sulfinic acid and tert-butylamide.

Comparative Reactivity

Reactivity trends for substituted isothiazolones:

| Substituent | Oxidation Rate (Relative to H) | Sulfur Reactivity |

|---|---|---|

| tert-Butyl | 1.0 (reference) | Low |

| Methyl | 1.2 | Moderate |

| Phenyl | 0.8 | High |

Data extrapolated from Selectfluor-mediated oxidation studies .

Mechanistic Insights

科学的研究の応用

Biocidal Applications

Antimicrobial Properties:

2-(tert-Butyl)isothiazol-3(2H)-one exhibits potent antimicrobial activity, making it a valuable biocide. It is utilized in various industrial applications to control microbial growth, particularly in water treatment and preservation of materials. The compound is effective against bacteria, fungi, and algae, which are common contaminants in industrial settings.

- Industrial Water Treatment: Isothiazolinones are widely used in cooling water systems to prevent biofouling and microbial growth. For instance, formulations containing this compound have been shown to effectively inhibit biofilm formation by pathogens such as Legionella species at low concentrations .

- Preservatives in Consumer Products: This compound is also employed as a preservative in cosmetics, paints, and adhesives to prevent fungal contamination. Its effectiveness in low concentrations enhances its appeal as a safer alternative compared to more toxic biocides .

Pharmaceutical Applications

Drug Development:

The unique structural features of this compound make it a promising candidate for drug discovery. Research has indicated that derivatives of isothiazolones possess various pharmacological activities, including anti-inflammatory and antimicrobial effects.

- Medicinal Chemistry: The incorporation of the tert-butyl group into bioactive compounds often enhances their pharmacokinetic properties. Studies have demonstrated that this modification can improve solubility and bioavailability . For example, benzothiazole derivatives have shown significant therapeutic efficacy against various diseases such as cancer and infections .

Agricultural Applications

Fungicides and Herbicides:

Isothiazolone compounds are increasingly being explored for their potential as agricultural chemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing fungicides.

- Crop Protection: this compound can be formulated into agricultural products aimed at protecting crops from fungal diseases. Its application could lead to more sustainable practices by reducing reliance on traditional fungicides that may pose environmental risks .

Case Studies

Case Study 1: Efficacy Against Biofilms

A study evaluated the efficacy of this compound against biofilms formed by Legionella species. The results indicated that formulations containing this compound significantly reduced biofilm formation at concentrations as low as 50 ppm, demonstrating its potential for use in water treatment facilities .

Case Study 2: Toxicological Assessment

Research assessing the cytotoxic effects of various isothiazolinones highlighted the need for careful evaluation of their safety profiles. While this compound exhibited antimicrobial properties, studies also indicated potential cytotoxic effects on human cell lines, necessitating further investigation into its safety for consumer products .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-(tert-Butyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .

類似化合物との比較

Similar Compounds

- 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide

- 5-tert-Butyl-3-isothiazolamine

- N-(4-(tert-Butyl)phenyl)benzo[d]isothiazol-3-amine

Uniqueness

This compound is unique due to its specific tert-butyl substitution on the isothiazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

2-(tert-Butyl)isothiazol-3(2H)-one, also known as 2-(tert-Butyl)isothiazolone, is a member of the isothiazolone family, characterized by its five-membered heterocyclic ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and biocidal formulations.

- Chemical Formula : C₇H₁₁NOS

- CAS Number : 26542-16-5

- Molecular Weight : 155.24 g/mol

The compound's structure includes a carbonyl group and a sulfonyl group, which are crucial for its reactivity and biological activity. The isothiazolone moiety contributes significantly to its biological effects, allowing it to participate in various nucleophilic substitution reactions and oxidation processes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity , functioning as both a bacteriostatic and fungistatic agent. It has been effectively utilized in various formulations aimed at preventing microbial growth in products such as cosmetics, industrial materials, and agricultural applications.

Mechanism of Action :

The primary mechanism through which this compound exerts its antimicrobial effects involves disrupting cellular functions in microorganisms. This disruption can lead to cell death or inhibition of growth by interfering with essential metabolic processes.

Case Studies

-

Antimycobacterial Activity :

Recent studies have explored the potential of this compound derivatives as antimycobacterial agents against Mycobacterium tuberculosis. In vitro assays demonstrated varying degrees of efficacy among synthesized derivatives, with some compounds showing significant inhibitory activity against resistant strains of M. tuberculosis. Molecular docking studies indicated favorable binding patterns with target proteins involved in bacterial metabolism . -

Toxicological Studies :

Toxicological assessments have indicated that while the compound is effective against a range of pathogens, there are potential risks associated with skin irritation and allergic reactions in humans. These findings necessitate careful consideration during formulation development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | Known for environmental transformation properties |

| Octhilinone (2-Octylisothiazol-3(2H)-one) | C₉H₁₃NOS | Exhibits similar biocidal properties with longer alkyl chains |

| 5-Chloro-2-methylisothiazol-3(2H)-one | C₇H₈ClN₂OS | Contains chlorine substituents enhancing antimicrobial activity but raises toxicity concerns |

Applications

The primary applications of this compound include:

- Biocide in Industrial Products : Effective in controlling bacteria and fungi in paints, cleaning products, and coatings.

- Preservative in Cosmetics : Used to enhance the shelf-life of personal care products by preventing microbial contamination.

- Agricultural Applications : Employed as an inert ingredient in pesticide formulations to improve efficacy against pests.

特性

IUPAC Name |

2-tert-butyl-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(2,3)8-6(9)4-5-10-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNPFWWAYSDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。